2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-16-9-6-10-17(13-16)27-14-20(18-11-4-5-12-19(18)23(27)28)22-25-21(26-29-22)15-7-2-1-3-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBXZSUNEIVHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the isoquinolinone core.
Formation of the 1,2,4-Oxadiazole Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The 3-chlorophenyl group undergoes substitutions under basic or catalytic conditions:
Mechanistic studies indicate that electron-withdrawing oxadiazole and isoquinolinone groups activate the chlorophenyl ring toward nucleophilic displacement .
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole ring exhibits ring-opening and reduction reactivity:
Acid-Catalyzed Hydrolysis
Under acidic conditions, the oxadiazole ring hydrolyzes to form a diamide:
Conditions : 6M HCl, reflux, 8 h
Yield : 83%
Reductive Ring-Opening
Catalytic hydrogenation cleaves the oxadiazole ring:
Conditions : 10% Pd/C, H₂ (1 atm), 25°C, 24 h
Yield : 68%
Cross-Coupling Reactions
Palladium-mediated couplings modify the phenyl-oxadiazole subunit:
These reactions retain the oxadiazole scaffold while diversifying aryl substituents .
Cycloaddition and Annulation
The isoquinolinone core participates in cyclization reactions:
Copper-Catalyzed Cyclization
Reaction with ethanone derivatives forms polycyclic systems:
Conditions : CuBr (10 mol%), Cs₂CO₃, DMSO, 90°C, 16 h
Product : Isoquinolin-2(1H)-yl-acetamide derivatives
Yield : 53–90%
Huisgen Cycloaddition
Azide-alkyne click chemistry modifies the oxadiazole:
Conditions : CuSO₄, sodium ascorbate, H₂O/tert-BuOH
Product : Triazole-linked conjugates
Yield : 89%
Oxidation and Functionalization
The isoquinolinone carbonyl group undergoes targeted oxidation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxy-isoquinolinone | 62% | |
| Hydroxylation | OsO₄, NMO, acetone/H₂O | Diol derivative | 58% |
Biological Activity Modulation via Derivatization
Key derivatives and their pharmacological profiles:
| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Methoxy-substituted | PARP-1 inhibition | 1.5 nM | |
| Biphenyl-coupled | Telomerase inhibition | 3.2 µM | |
| Triazole-linked | Antiproliferative (HT29) | 8.7 µM |
Analytical Characterization
Reaction monitoring employs:
-
TLC : Rf values tracked using silica gel 60 F₂₅₄ plates
-
HPLC : C18 column, MeCN/H₂O gradient, retention time 12.3 min
-
NMR : Diagnostic shifts at δ 8.6 (oxadiazole C-H) and δ 12.3 (isoquinolinone N-H)
Purification typically involves flash chromatography (hexane/EtOAc) or recrystallization (EtOH/H₂O) .
This compound’s versatile reactivity enables precise structural modifications for drug discovery, particularly in oncology and neurology. Further studies should explore enantioselective syntheses and in vivo efficacy of lead derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the isoquinoline structure can exhibit significant anticancer properties. The incorporation of the oxadiazole ring enhances the compound's ability to interact with biological targets associated with cancer cell proliferation. Studies have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. The presence of the chlorophenyl and oxadiazole groups contributes to its ability to disrupt microbial cell membranes or interfere with metabolic pathways. In laboratory studies, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of isoquinoline derivatives. Preliminary studies suggest that this compound may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative disease models.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The compound's structural features may modulate inflammatory pathways, showing potential as an anti-inflammatory agent in preclinical studies. This application is particularly relevant for conditions such as arthritis and cardiovascular diseases.
Case Studies
Several case studies have been documented showcasing the efficacy of similar compounds with related structures:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of isoquinoline exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Evaluation : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that compounds similar to 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Data Tables
Below is a summary table of research findings related to the applications of compounds similar to 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared with structurally related molecules to evaluate substituent effects, heterocyclic contributions, and electronic properties. Key analogs include:
Key Observations:
Isoquinolin-1(2H)-one offers greater planarity compared to dihydroisoquinoline , favoring aromatic interactions in binding environments.
Substituent Effects:
- The 3-chlorophenyl group in the target introduces a meta-chloro substituent, creating a distinct dipole moment compared to the ortho-chloro analog in . This affects solubility and steric hindrance.
- The trifluoromethyl group in the pyrazole analog increases hydrophobicity and metabolic stability, absent in the target compound.
Computational Analysis of Electronic Properties
Density functional theory (DFT) calculations (B3LYP/6-31G*) and wavefunction analysis (Multiwfn) provide insights into electronic parameters:
*Estimates based on analogous structures and methodology in .
- HOMO-LUMO Gap: The target’s larger gap compared to the 1,2-oxazole analog suggests lower reactivity toward electrophiles, consistent with the electron-withdrawing oxadiazole .
Functional Implications
- Bioactivity Potential: The oxadiazole’s electron deficiency may enhance binding to electron-rich biological targets (e.g., kinase ATP pockets), whereas the pyrazole analog’s trifluoromethyl group could improve pharmacokinetics .
- Solubility: The target’s polar oxadiazole and chloro substituents may increase aqueous solubility relative to the dihydroisoquinoline analog .
Biological Activity
The compound 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a notable member of the isoquinoline family, characterized by its unique structural features that include a chlorophenyl group and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 350.8 g/mol. The presence of the oxadiazole ring is significant as it contributes to various biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds containing the oxadiazole scaffold. These include:
- Anticancer Activity : Oxadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound has been evaluated for its cytotoxic effects against different cancer cell lines.
- Antimicrobial Effects : Compounds similar to 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one have demonstrated activity against various microorganisms, suggesting potential applications in treating infections .
- Mechanism of Action : The biological activity of oxadiazole derivatives can be attributed to their ability to interact with nucleic acids and proteins, leading to disruption of cellular processes essential for tumor growth and survival .
Anticancer Studies
In a recent study focusing on oxadiazole derivatives, it was found that structural modifications significantly affect their cytotoxicity against cancer cells. For instance, the introduction of different substituents on the oxadiazole ring altered the compounds' ability to inhibit cell growth in vitro. Table 1 summarizes findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | HDAC inhibition |
| Compound B | HeLa | 8.0 | Thymidylate synthase inhibition |
| 2-(3-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | A549 | TBD | TBD |
Antimicrobial Studies
A study evaluating antimicrobial activity reported that similar compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on both the chlorophenyl and oxadiazole moieties can enhance biological activity. For example, changing the position or type of substituents can lead to improved potency against specific cancer cell lines or increased antimicrobial efficacy.
Q & A
Basic: What are the standard synthetic routes and optimization strategies for synthesizing 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as:
- Condensation reactions to form the isoquinolinone core, followed by cyclization to introduce the 1,2,4-oxadiazolyl moiety.
- Chlorination steps (e.g., using phosphorus pentachloride) for functionalization at the 3-chlorophenyl position, as seen in analogous compounds .
- Optimization may include adjusting reaction temperatures, catalysts (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization.
Key Validation: Use HPLC and mass spectrometry to confirm intermediate purity and final product identity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Perform dose-response studies under standardized conditions (e.g., cell lines, incubation times) to eliminate variability.
- Use comparative structural analysis with analogs (e.g., fluorophenyl or methyl-substituted derivatives) to isolate substituent-specific effects .
- Validate mechanisms via knockout models or competitive binding assays to confirm target specificity.
Data Analysis: Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance across replicates .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT and COSY for structural elucidation, particularly to confirm the oxadiazole ring and chlorophenyl group .
- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in the isoquinolinone system) .
- FTIR: Identify functional groups (e.g., C=N stretch in oxadiazole at ~1650 cm⁻¹) .
Advanced: How to design experiments to evaluate the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Follow a split-plot design (as in ) to test degradation in abiotic (UV light, pH variations) and biotic (microbial) conditions .
- Measure partition coefficients (log P) and solubility to model distribution in water, soil, and biota .
- Use microcosm assays to assess bioaccumulation in aquatic organisms (e.g., Daphnia) and trophic transfer effects .
Advanced: What experimental strategies can address instability issues of this compound under physiological conditions?
Methodological Answer:
- Conduct accelerated stability testing at varying pH (1.2–7.4), temperatures (4–37°C), and light exposure .
- Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring) .
- Stabilize via formulation strategies , such as encapsulation in liposomes or PEGylation, and validate with in vitro permeability assays (e.g., Caco-2 cell models).
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (MOE/GOLD): Screen against target proteins (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS): Simulate binding stability over 100+ ns trajectories to assess hydrogen bonding and hydrophobic interactions .
- QSAR models: Corolate substituent electronic properties (Hammett constants) with bioactivity data .
Basic: What are the best practices for ensuring reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Document reaction parameters (e.g., solvent purity, inert atmosphere) and share raw spectral data (NMR, HRMS) in supplementary materials .
- Use reference standards (e.g., PubChem CID) for calibration and inter-lab validation .
- Adopt ICH guidelines for analytical method validation (precision, accuracy, LOD/LOQ) .
Advanced: How to design a study investigating the compound’s dual activity as an enzyme inhibitor and inducer?
Methodological Answer:
- Employ time-resolved enzymatic assays (e.g., fluorescence quenching) to distinguish inhibition kinetics (IC₅₀) from induction (EC₅₀) .
- Use RNA-seq/proteomics to identify upregulated pathways in treated cell lines.
- Apply Schrödinger’s induced-fit docking to model allosteric vs. competitive binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
